molecular formula C22H32N2O B11086432 2,6-di-tert-butyl-4-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)phenol

2,6-di-tert-butyl-4-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)phenol

Cat. No.: B11086432
M. Wt: 340.5 g/mol
InChI Key: NMNXPXYADNLSCL-UHFFFAOYSA-N
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Description

2,6-DI(TERT-BUTYL)-4-(6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-3-YL)PHENOL is a complex organic compound characterized by its phenolic structure with bulky tert-butyl groups and a fused imidazoazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-(6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-3-YL)PHENOL typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenolic Core: The phenolic core is synthesized through the alkylation of phenol with tert-butyl groups. This can be achieved using tert-butyl chloride in the presence of a strong base such as sodium hydroxide.

    Construction of the Imidazoazepine Ring: The imidazoazepine ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the fused ring system.

    Final Coupling: The final step involves coupling the phenolic core with the imidazoazepine ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-(6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-3-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The imidazoazepine ring can undergo reduction reactions to form partially or fully reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced imidazoazepine derivatives.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

2,6-DI(TERT-BUTYL)-4-(6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-3-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Used as an antioxidant in fuels, lubricants, and polymers. Its stability and resistance to oxidation make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of 2,6-DI(TERT-BUTYL)-4-(6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-3-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazoazepine ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-DI-TERT-BUTYLPHENOL: A simpler phenolic compound with similar antioxidant properties.

    2,6-DI-TERT-BUTYLPYRIDINE: A compound with a pyridine ring instead of the imidazoazepine ring, used in similar applications.

    2-TERT-BUTYL-6-ISOPROPYLPHENOL: Another phenolic compound with different alkyl substituents.

Uniqueness

2,6-DI(TERT-BUTYL)-4-(6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-3-YL)PHENOL is unique due to its combination of a phenolic core with bulky tert-butyl groups and a fused imidazoazepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)phenol

InChI

InChI=1S/C22H32N2O/c1-21(2,3)16-12-15(13-17(20(16)25)22(4,5)6)18-14-23-19-10-8-7-9-11-24(18)19/h12-14,25H,7-11H2,1-6H3

InChI Key

NMNXPXYADNLSCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN=C3N2CCCCC3

Origin of Product

United States

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